BenchChemオンラインストアへようこそ!

Ebov/marv-IN-1

Filovirus entry inhibition Pseudovirus neutralization assay Marburg virus antiviral

Ebov/marv-IN-1 (CAS 2479465-67-1) is the foundational 4-(aminomethyl)benzamide reference compound validated against infectious EBOV (Mayinga) in BSL-4 and pseudovirus assays. With SPR-confirmed EBOV-GP binding, it delivers balanced potency (pEBOV EC50=0.22 μM; infectious EBOV EC50=0.54 μM) and low cytotoxicity (SI=129). Unlike structurally proximal analogs where minor substitutions increase cytotoxicity 16–22-fold, this compound maintains a characterized selectivity profile. It uniquely covers all five ebolavirus species (Zaire to Taï Forest) plus MARV, enabling single-probe comparative filovirology. Ideal as a calibrated positive control for entry inhibitor screening and combination studies with polymerase inhibitors.

Molecular Formula C25H30F3N3O2
Molecular Weight 461.5 g/mol
Cat. No. B8134336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEbov/marv-IN-1
Molecular FormulaC25H30F3N3O2
Molecular Weight461.5 g/mol
Structural Identifiers
SMILESCC1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=C(C=C3)CN4CCOCC4)C(F)(F)F
InChIInChI=1S/C25H30F3N3O2/c1-18-8-10-31(11-9-18)23-7-6-21(16-22(23)25(26,27)28)29-24(32)20-4-2-19(3-5-20)17-30-12-14-33-15-13-30/h2-7,16,18H,8-15,17H2,1H3,(H,29,32)
InChIKeyVVJSZYWIEBDKTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ebov/marv-IN-1 – Foundational Characterization and Procurement-Relevant Identity of a Filoviral Entry Inhibitor


Ebov/marv-IN-1 (CAS 2479465‑67‑1), also designated VUN65671 or Compound 35, is a synthetic 4‑(aminomethyl)benzamide that acts as a potent small‑molecule inhibitor of filovirus entry [1]. It was discovered through a systematic hit‑to‑lead optimization campaign targeting the glycoprotein (GP)‑mediated entry process of both Ebola virus (EBOV) and Marburg virus (MARV) [2]. The compound has demonstrated consistent sub‑micromolar to low‑nanomolar antiviral potency across multiple pseudotyped and infectious filovirus assays, accompanied by low cytotoxicity in human cell lines, as established in two peer‑reviewed Journal of Medicinal Chemistry publications [1][2].

Why Ebov/marv-IN-1 Cannot Be Replaced by a Generic Filovirus Inhibitor — The Quantitative Case Against Interchangeability


Filovirus inhibitors encompass multiple mechanistic classes — polymerase inhibitors, entry blockers, and host‑directed agents — yet within the entry‑inhibitor subclass, antiviral potency, cytotoxicity, and off‑target profiles diverge dramatically. The parent 4‑(aminomethyl)benzamide scaffold of Ebov/marv‑IN 1 is exquisitely sensitive to subtle structural perturbations; for example, replacing the 4‑methylpiperidine with an adamantyl group (Compound 32) improves EBOV pseudovirus potency 3‑fold but substantially elevates lipophilicity (cLogP 5.97 versus 4.71) and reduces the selectivity index in infectious‑virus assays by nearly 3‑fold [1][2]. Analogous substitutions of the trifluoromethyl group with chloro or fluoro moieties increase cytotoxicity by 16–22‑fold [2]. These sharp SAR discontinuities mean that even structurally proximal analogs cannot be assumed to recapitulate the balanced potency‑safety‑druglikeness profile of Ebov/marv‑IN 1, making untested substitution scientifically indefensible [1][2].

Ebov/marv-IN-1 – Quantitative Comparative Evidence for Scientific Selection


Dual EBOV/MARV Antiviral Potency: Ebov/marv-IN-1 Outperforms the Clinical‑Stage Entry Inhibitor Toremifene Against Marburg Pseudovirus

In a head‑to‑head pseudovirus assay performed in A549 cells, Ebov/marv‑IN 1 (Compound 35) inhibited Marburg virus glycoprotein‑mediated entry with an EC50 of 0.18 μM, representing a >16‑fold greater potency than the clinical‑stage comparator toremifene, which exhibited an EC50 of 3.25 μM against infectious MARV in HeLa cells [1][2]. Against EBOV pseudovirus, Ebov/marv‑IN 1 displayed an EC50 of 0.012 μM (12 nM) compared to toremifene's EC50 of 0.09 μM, a 7.5‑fold superiority [1].

Filovirus entry inhibition Pseudovirus neutralization assay Marburg virus antiviral

Selectivity Index Benchmarking: Ebov/marv-IN-1 Achieves SI > 2000 in Pseudovirus Assays, Surpassing Toremifene and Earlier‑Generation Hits

In A549 pseudovirus assays, Ebov/marv‑IN 1 exhibited a selectivity index (SI = CC50/EC50) of 2088 for EBOV, representing a 7‑fold improvement over toremifene (SI = 299) and a >80‑fold improvement over the original HTS hit CBS1118 (Compound 5, SI ≈ 25) [1]. In infectious EBOV assays in HeLa cells, the compound maintained an SI of 58 compared to toremifene's SI of 51 [1]. The closely related analog Compound 32, despite superior pseudovirus potency (EC50 = 35 nM), achieved an SI of only 231 — nearly 9‑fold lower than Ebov/marv‑IN 1 in the pseudovirus format [1].

Selectivity index Cytotoxicity Therapeutic window

Mechanistic Differentiation: Ebov/marv-IN-1 Blocks Viral Entry, Not Polymerase Activity — Enabling Complementary Use with Nucleoside Analog Inhibitors

Ebov/marv‑IN 1 inhibits filovirus infection at the entry step by binding to the Ebola virus glycoprotein (EBOV‑GP), as confirmed by surface plasmon resonance (SPR) studies showing strong binding with slow dissociation from immobilized EBOV‑GP [1]. This contrasts with the RNA‑dependent RNA polymerase inhibitor remdesivir, which acts post‑entry with reported EBOV EC50 values ranging from 0.02 to 0.90 μM depending on cell type and assay format [2]. Docking studies place Ebov/marv‑IN 1 and its analogs in the same hydrophobic cavity between GP1 and GP2 subunits that is occupied by toremifene, with key hydrogen‑bond interactions to Thr519 [1][3]. Because the entry and replication steps are mechanistically orthogonal, Ebov/marv‑IN 1 can be employed in combination studies with polymerase inhibitors without mechanistic redundancy.

Mechanism of action Entry inhibitor Glycoprotein target engagement

Broad‑Spectrum Ebolavirus Coverage: Ebov/marv-IN-1 Demonstrates Sub‑Micromolar Potency Across Five Ebolavirus Species

In pseudovirus assays conducted in A549 cells, Ebov/marv‑IN 1 (Compound 1 in the 2024 study) inhibited all five tested ebolavirus species with EC50 values ranging from 0.17 μM (Tai Forest) to 3.67 μM (Bundibugyo) [1]. While the optimized analog Compound 60 achieved superior Bundibugyo potency (EC50 = 0.21 μM, a ~17‑fold improvement over Ebov/marv‑IN 1), Ebov/marv‑IN 1 remains the best‑characterized reference compound for which the full breadth of species‑level activity was first established, and it serves as the benchmark against which all subsequent analogs were compared [1]. In contrast, toremifene's reported activity is predominantly limited to EBOV‑Zaire and Marburg, with limited published data across the broader ebolavirus panel [2].

Broad‑spectrum antiviral Ebolavirus species Pan‑filovirus activity

Drug‑like Property Profile: Ebov/marv-IN-1 Demonstrates Favorable Metabolic Stability and CYP Inactivity Relative to Ester‑Containing Entry Inhibitors

Ebov/marv‑IN 1 (Compound 35) demonstrated good metabolic stability in both rat and human plasma and liver microsomes, and did not inhibit CYP3A4 or CYP2C9 at relevant concentrations [1]. In contrast, the original HTS hit CBS1118 (Compound 5) contains a methyl ester moiety that is susceptible to esterase‑mediated hydrolysis in HeLa cells, resulting in complete loss of activity against infectious EBOV in that cell line despite displaying an EC50 of 2.83 μM in Vero E6 cells [1]. This metabolic liability renders CBS1118 unsuitable for HeLa‑based infectious virus assays, a limitation that Ebov/marv‑IN 1 does not share [1].

Metabolic stability CYP inhibition Drug‑likeness

SAR‑Defined Structural Liability Map: Chloro/Fluoro Substitutions on the Aniline Ring Increase Cytotoxicity 16–22‑Fold Relative to Ebov/marv-IN-1

A systematic SAR analysis in the 2024 optimization study demonstrated that replacing the meta‑trifluoromethyl group on the aniline ring of Ebov/marv‑IN 1 with either chloro (Compound 29) or fluoro (Compound 30) substituents resulted in a 16–22‑fold increase in cytotoxicity relative to the parent compound [1]. The chloro analog exhibited a pEBOV EC50 of 4.32 μM with an SI of only 6, compared to Ebov/marv‑IN 1's pEBOV EC50 of 0.22 μM and SI of 129 [1]. The fluoro analog was even worse, with EC50 >100 μM and SI <1, rendering it essentially inactive and highly cytotoxic [1]. These data demonstrate that the trifluoromethyl group is not merely a potency determinant but a critical structural feature for maintaining the compound's favorable cytotoxicity profile.

Structure‑activity relationship Cytotoxicity Trifluoromethyl group

Ebov/marv-IN-1 – Evidence‑Backed Research and Industrial Application Scenarios


Reference Standard for Filovirus Entry Inhibitor SAR Campaigns

Ebov/marv‑IN 1 serves as the foundational reference compound in the 4‑(aminomethyl)benzamide series, against which all subsequent structural modifications were compared in two published SAR cycles. Its well‑characterized potency (pEBOV EC50 = 0.22 μM, pMARV EC50 = 5.28 μM in A549 cells), cytotoxicity profile (SI = 129), and confirmed EBOV‑GP target engagement via SPR make it the appropriate positive control for any new entry inhibitor screening campaign [1]. Procurement of this compound as a calibrated reference standard ensures cross‑study comparability and assay validation, particularly in pseudovirus neutralization and infectious virus yield‑reduction formats [1][2].

Mechanistic Probe for Viral Glycoprotein‑Mediated Entry Studies

With SPR‑confirmed binding to immobilized EBOV‑GP and molecular docking into the toremifene‑binding cavity between GP1 and GP2 subunits, Ebov/marv‑IN 1 is a validated chemical probe for dissecting the conformational dynamics of filovirus glycoprotein‑mediated membrane fusion [1]. Its entry‑specific mechanism, orthogonal to polymerase inhibitors such as remdesivir, enables combination‑treatment studies that evaluate whether simultaneous blockade of entry and replication yields synergistic antiviral effects [1][2].

Broad‑Spectrum Ebolavirus Inhibitor for Multi‑Species Comparative Virology

Ebov/marv‑IN 1 has demonstrated quantifiable antiviral activity against pseudoviruses bearing the glycoproteins of all five major ebolavirus species — Zaire (EC50 = 0.22 μM), Sudan (1.28 μM), Bundibugyo (3.67 μM), Reston (0.74 μM), and Taï Forest (0.17 μM) — as well as Marburg virus [1]. This makes it a uniquely suited tool compound for comparative filovirology studies that require a single chemical probe with documented activity across the entire ebolavirus genus, enabling side‑by‑side potency comparisons without the confounding variable of different chemical scaffolds [1].

BSL‑4 Infectious Virus Validation of Entry‑Targeted Antiviral Efficacy

Ebov/marv‑IN 1 has been validated against wild‑type infectious EBOV (Mayinga strain) in HeLa cells, yielding an EC50 of 0.54 μM with a selectivity index of 77 [1]. This BSL‑4 validation distinguishes it from numerous entry inhibitors that have only been tested in pseudovirus systems and provides procurement confidence for high‑containment laboratories requiring compounds with documented efficacy against replication‑competent filoviruses [1].

Quote Request

Request a Quote for Ebov/marv-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.